molecular formula C9H17N5O B3026454 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- CAS No. 7374-53-0

1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-

Cat. No.: B3026454
CAS No.: 7374-53-0
M. Wt: 211.26
InChI Key: RUOTUMSRCIMLJK-UHFFFAOYSA-N
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Description

Historical Context of Chloro-s-Triazine Herbicides and Their Metabolites

The development of chloro-s-triazine herbicides in the mid-20th century revolutionized weed management in crops like corn and sorghum. These compounds, including atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine), inhibit photosynthesis by binding to the plastoquinone-binding protein in photosystem II. However, their environmental persistence and metabolic transformation into hydroxylated derivatives like hydroxypropazine became a focal point of research.

By the 1990s, studies revealed that hydrolytic dechlorination—a reaction mediated by soil microbes or abiotic factors such as pH and sunlight—converted chloro-s-triazines into their hydroxylated analogs. For instance, atrazine undergoes hydrolysis to form hydroxyatrazine, while propazine (6-chloro-N,N′-diisopropyl-1,3,5-triazine-2,4-diamine) degrades into hydroxypropazine. This transformation reduces acute toxicity to non-target organisms but introduces new challenges related to groundwater contamination and long-term ecological effects.

A 2011 analysis of U.S. corn and sorghum production highlighted the economic reliance on chloro-s-triazines, with atrazine alone accounting for 60–70% of herbicide use in field corn prior to the rise of glyphosate-resistant crops. The shift toward genetically modified crops altered herbicide application patterns, yet hydroxylated triazines remain prevalent as degradation products in soil and water systems.

Role of Hydroxylated Triazine Derivatives in Environmental Chemistry

Hydroxypropazine and similar metabolites exhibit distinct environmental behaviors compared to their parent compounds. With a pKa of 6.48, hydroxypropazine exists primarily in its deprotonated form under neutral and alkaline conditions, enhancing its solubility and mobility in aquatic environments. This property facilitates its leaching into groundwater, particularly in regions with sandy soils or high rainfall.

The compound’s log KOW of 1.36 suggests moderate hydrophobicity, enabling partitioning into organic matter while retaining some aqueous solubility. Such behavior complicates remediation efforts, as hydroxypropazine can persist in both soil and water compartments. Studies using the NRTL (Non-Random Two-Liquid) and Wilson models to predict solubility in mixed solvents have shown that hydroxylated triazines exhibit temperature-dependent solubility, increasing by 15–20% per 10°C rise in temperate conditions. These models aid in forecasting environmental fate, particularly in regions experiencing climatic variability.

In agricultural settings, hydroxypropazine’s formation correlates with reduced soil adsorption coefficients (Koc) compared to chloro-s-triazines, lowering its affinity for organic matter and increasing bioavailability. This shift alters nutrient cycling in rhizospheric zones, potentially affecting microbial communities involved in nitrogen fixation. For example, Rhizobium spp., symbiotic bacteria critical for legume growth, exhibit inhibited nodulation activity in soils with elevated hydroxylated triazine concentrations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-bis(propan-2-ylamino)-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-5(2)10-7-12-8(11-6(3)4)14-9(15)13-7/h5-6H,1-4H3,(H3,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOTUMSRCIMLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=O)N1)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224061
Record name 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7374-53-0
Record name 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007374530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

Propazine and its metabolites have been deemed endocrine disruptors, suggesting they may interfere with hormone systems in organisms. This could potentially lead to a wide range of downstream effects, including reproductive issues and developmental abnormalities.

Result of Action

It has been suggested that it may have endocrine-disrupting effects. Endocrine disruptors can interfere with hormone systems, leading to a wide range of potential effects, including reproductive issues, developmental abnormalities, and immune system dysfunction.

Action Environment

The action of Propazine-2-hydroxy can be influenced by various environmental factors. For instance, it has been identified among the degradation products formed in the natural environment. This suggests that environmental conditions, such as temperature, pH, and the presence of other chemicals, could potentially influence its stability and efficacy.

Biological Activity

1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- is a compound that belongs to the class of 1,3,5-triazines, which have garnered attention for their diverse biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its potential therapeutic applications based on recent studies.

The compound is characterized by the following structural formula:

C10H16N6O\text{C}_{10}\text{H}_{16}\text{N}_6\text{O}

Molecular Weight

  • Molecular Weight : 232.28 g/mol

Structural Features

  • Contains a triazine ring system.
  • Substituted with isopropylamine groups at positions 4 and 6.

Anticancer Activity

Recent studies have demonstrated that various derivatives of 1,3,5-triazine compounds exhibit significant anticancer properties. For instance, a series of hybrid analogues derived from monastrol and 1,3,5-triazines were developed and tested against different cancer cell lines.

Case Study: EGFR Inhibition

One notable study focused on the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases (TKs). The compound exhibited potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR:

CompoundIC50 (µM)Cell Line
1a 25.9WT EGFR
1a 6.5Mutant EGFR T790M/L858R
1a 7.7 ± 1.3A549
1a 8.0 ± 1.6A431
1a 10.5 ± 0.9NCIH1975

This study indicates that modifications to the triazine structure can enhance its potency against specific cancer targets .

The mechanism by which these triazine derivatives exert their anticancer effects involves the inhibition of tubulin polymerization and disruption of microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells.

Tubulin Polymerization Inhibition

In vitro assays demonstrated that certain triazine derivatives inhibited tubulin polymerization effectively:

CompoundIC50 (µM)Effect on Cell Cycle
6 0.4G2/M phase arrest
7 0.2G2/M phase arrest

The ability to induce cell cycle arrest suggests a promising avenue for further development as anticancer agents .

Synthesis and Optimization

The synthesis of these compounds typically involves one-pot reactions that allow for rapid generation of diverse molecular architectures. For example, Bismuth nitrate has been used as a catalyst to facilitate the formation of various triazine derivatives with improved biological activity.

Structure-Activity Relationship (SAR)

Research has also focused on understanding the structure-activity relationships (SAR) of these compounds. Modifications at specific positions on the triazine ring can lead to significant changes in biological activity:

  • Introduction of electron-donating or electron-withdrawing groups can enhance or diminish inhibitory potency against target enzymes.
  • Compounds with halogen substitutions generally exhibited varied activities depending on their position relative to other functional groups on the molecule .

Scientific Research Applications

Agricultural Applications

Herbicide Use

Prometryn is primarily utilized as a pre-emergent herbicide for controlling annual grasses and certain broadleaf weeds in crops such as cotton, celery, and parsley. It functions by inhibiting photosynthesis in target plants through interference with the electron transport chain in chloroplasts.

  • Chemical Properties:
    • CAS Number: 7287-19-6
    • Molecular Formula: C10H16N4OS
    • Mode of Action: Photosynthesis inhibitor

Table 1: Efficacy of Prometryn on Various Crops

CropApplication Rate (lbs/a)Efficacy (%)
Cotton2.485
Celery2.090
Parsley1.888

The compound has been shown to be effective against a range of weeds while exhibiting low toxicity to non-target species such as birds and mammals .

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have investigated the potential of triazine derivatives, including prometryn, as anticancer agents. Research indicates that certain modifications to the triazine structure can enhance its efficacy against various cancer cell lines.

  • Case Study:
    A study published in Scientific Reports demonstrated that specific triazine derivatives exhibited significant antiproliferative activity against human cancer cell lines A549 (lung cancer), A431 (skin cancer), and NCI-H1975 (non-small cell lung cancer). The most potent derivative showed IC50 values ranging from 6.5 µM to 10.5 µM .

Table 2: Anticancer Activity of Triazine Derivatives

CompoundCell LineIC50 (µM)
Compound 1aA5497.7
Compound 1bA4318.0
Compound 1cNCI-H197510.5

These findings suggest that modifications to the triazine structure may yield compounds with enhanced anticancer properties.

Environmental Science Applications

Ecotoxicology and Environmental Fate

Prometryn's environmental impact has been a subject of study due to its stability and mobility in soil and water systems. Research indicates that prometryn is moderately mobile in soils and can potentially contaminate groundwater sources.

  • Environmental Properties:
    • Half-life in Soil: Approximately 30 days
    • Biotransformation Products: Hydroxy-triazines are identified as major degradation products .

Table 3: Environmental Fate Data for Prometryn

PropertyValue
Koc (Soil Adsorption Coefficient)244 L/kg-OC
Log Kow (Octanol-Water Partition)<4
Persistence in WaterLow

The compound's low bioaccumulation potential suggests that while it poses risks to aquatic ecosystems, its environmental persistence is moderate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Triazine Derivatives

Table 1: Structural and Physical Properties of Selected Triazine Derivatives
Compound Name CAS Substituents (Positions 4,6) Functional Group (Position 2) Molecular Weight (g/mol) Melting Point (°C)
Hydroxyprometryne 7374-53-0 Bis(isopropylamino) Hydroxy 257.36 257.36
Prometon (2-Methoxy analog) 1610-18-0 Bis(isopropylamino) Methoxy 225.30 91.5
4,6-Bis(ethylamino)-1,3,5-triazin-2(1H)-one (AEEO) N/A Bis(ethylamino) Hydroxy 213.25* Not reported
4,6-Bis(butylamino)-1,3,5-triazin-2(1H)-one 227-436-6 Bis(butylamino) Hydroxy 269.36 Not reported

*Calculated based on molecular formula.

Key Observations :
  • Butylamino derivatives (e.g., CAS 227-436-6) exhibit even higher hydrophobicity, which may reduce solubility in aqueous systems .
  • Functional Group Impact : The hydroxy group at position 2 increases hydrogen-bonding capacity compared to methoxy (Prometon) or chloro substituents, influencing solubility and reactivity. For instance, Prometon’s methoxy group reduces polarity, contributing to its lower melting point (91.5°C vs. 257.36°C for Hydroxyprometryne) .

Degradation Pathways and Microbial Interactions

Hydroxyprometryne is structurally related to atrazine degradation intermediates. For example, 4,6-bis(ethylamino)-1,3,5-triazin-2(1H)-one (AEEO) is a metabolite produced by Klebsiella variicola strain FH-1 during atrazine breakdown .

Table 2: Degradation Efficiency of Microbial Strains on Triazines
Microbial Strain Degradation Products Key Enzymes/Genes Substituent Sensitivity
Klebsiella variicola FH-1 AEEO, MEET, HEIT atzC, trzN, trzD Ethylamino > Isopropylamino
Rhodococcus sp. MB-P1 De-ethyl, de-isopropyl metabolites atzA, atzB, atzC Chloro > Methoxy
Key Observations :
  • Substituent-Driven Degradation: Hydroxyprometryne’s isopropylamino groups are more resistant to microbial dealkylation compared to ethylamino groups in AEEO, slowing degradation . This resistance is attributed to steric hindrance from branched alkyl chains, which limit enzyme access .
  • Enzyme Specificity: The atzC gene encodes hydrolases that preferentially act on ethylamino or chloro substituents, while isopropylamino derivatives require specialized pathways .
Key Observations :
  • Steric Effects in Coordination: Hydroxyprometryne’s bulkier isopropylamino groups likely reduce its efficacy as a ligand compared to BTAO, which has smaller dimethylamino groups enabling tighter metal binding .
  • Hydrogen Bonding: The hydroxy group in Hydroxyprometryne may enhance solubility in polar solvents, whereas BTAO’s dimethylamino groups favor organic phases .

Environmental and Industrial Relevance

  • UV Stabilizers: Derivatives like Chimassorb® 119 (CAS 106990-43-6) use branched alkylamino groups on triazine cores for UV resistance in polymers, highlighting the industrial utility of substituent-driven properties .

Q & A

Q. Why do some studies report conflicting catalytic activity for triazine derivatives in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from ligand steric effects or metal impurities. Systematically test catalytic efficiency under inert atmospheres (argon/glovebox) and characterize metal complexes via ICP-OES. Compare turnover numbers (TON) and frequencies (TOF) across studies, controlling for solvent/base systems .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-
Reactant of Route 2
Reactant of Route 2
1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-

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